Autotaxin-IN-1

Autotaxin inhibition Osteoarthritis LPA signaling

Select Autotaxin-IN-1 (CAS 1619971-30-0) for its unparalleled whole-blood potency (IC₅₀ 2.2 nM), far exceeding clinical candidates like GLPG1690 (~60x weaker). Its robust oral PK (Cmax 660 nM, AUC 3440 nM·h) enables convenient once-daily dosing in rodent pain models. Unlike PF-8380, it maintains nanomolar activity ex vivo, and its selectivity over ENPP1/ENPP7 ensures clean target engagement, critical for reliable ATX/LPA axis research.

Molecular Formula C21H23N7O2
Molecular Weight 405.5 g/mol
Cat. No. B8639567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutotaxin-IN-1
Molecular FormulaC21H23N7O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC3=NC=C4CN(CC4=N3)C(=O)COCCC5=NNN=C5
InChIInChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27)
InChIKeyILOFWCAZDNILKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autotaxin-IN-1: Potent ATX Inhibitor (IC50 2.2 nM) with Oral Bioavailability and PK/PD Robustness for Osteoarthritis Pain Research


Autotaxin-IN-1 (CAS 1619971-30-0) is a potent autotaxin (ATX) inhibitor with an IC50 of 2.2 nM in human whole blood . It exhibits favorable pharmacokinetic properties, including oral bioavailability with a Cmax of 660 nM and AUC of 3440 nM·h at 10 mg/kg p.o., and a robust PK/PD relationship . The compound demonstrates selectivity over related ENPP1 and ENPP7 enzymes and has shown anti-inflammatory and analgesic efficacy in preclinical models of osteoarthritis and inflammatory pain .

Why Generic Substitution Fails: Quantified Differences in Potency, Selectivity, and PK Profiles Among ATX Inhibitors


Autotaxin inhibitors are not functionally interchangeable due to significant variations in enzymatic potency, whole blood activity, selectivity profiles, and oral exposure. For example, while PF-8380 exhibits similar isolated enzyme potency (IC50 2.8 nM), its whole blood IC50 is 101 nM, whereas Autotaxin-IN-1 maintains 2.2 nM potency ex vivo . GLPG1690 (Ziritaxestat) is a first-in-class clinical compound but is 60-fold less potent (IC50 131 nM) . HA130, a commonly used tool compound, is 13-fold less potent (IC50 28 nM) and lacks oral bioavailability data . These quantitative disparities directly impact target engagement and downstream LPA suppression in vivo.

Autotaxin-IN-1 Quantitative Differentiation Evidence: Potency, Selectivity, and PK Metrics Against Comparators


Autotaxin-IN-1 Exhibits 46-Fold Higher Potency in Human Whole Blood Compared to PF-8380 and 60-Fold vs. GLPG1690

Autotaxin-IN-1 demonstrates an IC50 of 2.2 nM in an ex vivo human whole blood assay . In contrast, PF-8380 exhibits an IC50 of 101 nM in human whole blood , representing a 46-fold difference. GLPG1690 (Ziritaxestat) shows an IC50 of 131 nM in enzymatic assays , which is 60-fold less potent than Autotaxin-IN-1 under comparable conditions.

Autotaxin inhibition Osteoarthritis LPA signaling

Autotaxin-IN-1 Spares ENPP1 and ENPP7, Minimizing Off-Target Pyrophosphatase/Phosphodiesterase Inhibition

Autotaxin-IN-1 does not inhibit the related enzymes ENPP1 and ENPP7 at concentrations relevant for ATX inhibition . In comparison, GLPG1690 is selective over ENPP1 but also over PDE4 and PDE5 [1], while HA130 shows no activity against NPP1 or alkaline phosphatase .

Selectivity ENPP family Autotaxin

Autotaxin-IN-1 Achieves Oral Exposure (Cmax 660 nM, AUC 3440 nM·h) Supporting In Vivo Efficacy Studies

Following oral administration at 10 mg/kg in rats, Autotaxin-IN-1 achieves a Cmax of 660 nM and AUC of 3440 nM·h, with an i.v. half-life of 1.14 hours . PF-8380 exhibits oral bioavailability ranging from 43-83% in preclinical species , while GLPG1690 shows 54% absolute oral bioavailability in humans [1].

Pharmacokinetics Oral bioavailability Rodent PK

Autotaxin-IN-1 Reduces Inflammation and Pain in Carrageenan-Induced Paw Edema and Acetic Acid-Induced Visceral Pain Models

Autotaxin-IN-1 significantly attenuates inflammation in the carrageenan-induced paw inflammation model and reduces visceral pain in the acetic acid-induced writhing test . While PF-8380 has been shown to reduce LPA levels in inflammation models [1], direct comparative efficacy data in pain models are not available.

In vivo efficacy Anti-inflammatory Analgesic

Autotaxin-IN-1 Application Scenarios: From Pain Models to PK/PD Correlation Studies


Preclinical Osteoarthritis Pain Research

Autotaxin-IN-1 is particularly suited for rodent models of osteoarthritis pain, given its potent inhibition of LPA production (IC50 2.2 nM in human whole blood) and demonstrated analgesic activity in the acetic acid-induced writhing test . Its oral bioavailability (Cmax 660 nM, AUC 3440 nM·h) allows convenient once-daily dosing in chronic pain studies .

Inflammatory Bowel Disease (IBD) and Autoimmune Encephalomyelitis Models

The compound has shown significant disease activity reduction in dextran sodium sulfate-induced IBD and autoimmune encephalomyelitis models of multiple sclerosis . Its selectivity over ENPP1/ENPP7 minimizes off-target effects that could confound immune phenotyping .

ATX/LPA Axis Signaling Studies Requiring Selective Inhibition

For researchers investigating the ATX/LPA axis, Autotaxin-IN-1 provides a selective tool that does not inhibit ENPP1 or ENPP7 . This is critical when using assays that may be sensitive to phosphodiesterase or pyrophosphatase inhibition, ensuring that observed effects are attributable to ATX blockade.

Pharmacokinetic/Pharmacodynamic Correlation Studies in Rodents

The robust PK/PD relationship of Autotaxin-IN-1 makes it an ideal candidate for studies correlating plasma exposure with LPA suppression or efficacy readouts. The compound's well-characterized oral PK parameters (Cmax, AUC, T1/2) enable precise dosing regimen design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autotaxin-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.